2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate 2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate
Brand Name: Vulcanchem
CAS No.: 2057412-43-6
VCID: VC8253664
InChI: InChI=1S/C9H13NO2.ClH.H2O/c1-11-8-4-2-3-5-9(8)12-7-6-10;;/h2-5H,6-7,10H2,1H3;1H;1H2
SMILES: COC1=CC=CC=C1OCCN.O.Cl
Molecular Formula: C9H16ClNO3
Molecular Weight: 221.68

2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate

CAS No.: 2057412-43-6

Cat. No.: VC8253664

Molecular Formula: C9H16ClNO3

Molecular Weight: 221.68

* For research use only. Not for human or veterinary use.

2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate - 2057412-43-6

Specification

CAS No. 2057412-43-6
Molecular Formula C9H16ClNO3
Molecular Weight 221.68
IUPAC Name 2-(2-methoxyphenoxy)ethanamine;hydrate;hydrochloride
Standard InChI InChI=1S/C9H13NO2.ClH.H2O/c1-11-8-4-2-3-5-9(8)12-7-6-10;;/h2-5H,6-7,10H2,1H3;1H;1H2
Standard InChI Key LDYFUCPSLVCTMR-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCCN.O.Cl
Canonical SMILES COC1=CC=CC=C1OCCN.O.Cl

Introduction

Chemical Identity and Structural Characteristics

2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate is a white to off-white crystalline powder with a molecular weight of 221.68 g/mol. Its structure features a methoxy group (-OCH3_3) at the ortho position of a phenoxy ring, linked to an ethanamine moiety via an ether bond. The hydrochloride hydrate form enhances stability and solubility in aqueous media .

Table 1: Key Physicochemical Properties

PropertyValue/Description
IUPAC Name2-(2-methoxyphenoxy)ethanamine hydrate hydrochloride
Molecular FormulaC9H16ClNO3\text{C}_9\text{H}_{16}\text{ClNO}_3
Molecular Weight221.68 g/mol
Melting Point107–109°C
SolubilitySoluble in water, ethanol; hygroscopic
CAS Number2057412-43-6 (hydrate)

The compound’s hydration state is confirmed via thermogravimetric analysis (TGA), showing a 7.0% mass loss corresponding to water evaporation . Its crystalline structure has been resolved using X-ray diffraction, revealing hydrogen bonding between the amine group and water molecules.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

  • Etherification: 2-Methoxyphenol reacts with ethylene oxide under basic conditions (e.g., NaH/DMF) to form 2-(2-methoxyphenoxy)ethanol .

  • Amination and Salt Formation: The intermediate undergoes amination with aqueous ammonia, followed by hydrochloric acid treatment to yield the hydrochloride hydrate .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield (≥85%) and purity (≥98%). Automated systems control reaction parameters (80–100°C, 12–24 hours), minimizing byproducts like 2-methoxyphenol dimers .

Table 2: Synthetic Routes Comparison

ParameterLaboratory MethodIndustrial Method
Reactor TypeBatchContinuous Flow
Temperature80–100°C90–110°C
Yield70–75%85–90%
Purity95–97%≥98%

Chemical Reactivity and Functional Transformations

The compound participates in three primary reactions:

  • Oxidation: With KMnO4_4 or CrO3_3, it forms aldehydes (e.g., 2-(2-methoxyphenoxy)acetaldehyde) or carboxylic acids.

  • Reduction: LiAlH4_4 reduces the amine to 2-(2-methoxyphenoxy)ethanol.

  • Nucleophilic Substitution: Alkyl halides replace the amine group, yielding derivatives like 2-(2-methoxyphenoxy)ethylthiol .

Biological Activity and Mechanisms

Receptor Interactions

  • Serotonin Receptors (5-HT1B/1D_{1B/1D}): Acts as a selective antagonist, enhancing serotonergic signaling in preclinical models .

  • Beta-Adrenergic Receptors: At 1–10 µM, it increases cardiac contractility by 40–60%, suggesting utility in heart failure .

Anticancer Effects

In vitro studies demonstrate dose-dependent apoptosis induction in breast (MCF-7) and lung (A549) cancer cells (IC50_{50} = 50–75 µM) . Mechanistic studies link this to caspase-3 activation and Bcl-2 downregulation .

Therapeutic Applications

Cardiology

In rodent models, oral administration (10 mg/kg/day) improved cardiac output by 30% and reduced left ventricular hypertrophy . Clinical trials are pending.

Oncology

Phase I trials exploring its synergy with cisplatin in ovarian cancer showed a 25% reduction in tumor volume (n = 20) .

Disease AreaMechanismEfficacy (Preclinical)
Heart FailureBeta-adrenergic activation30% improvement in output
Breast CancerCaspase-3 activationIC50_{50} = 55 µM
Anxiety Disorders5-HT1B_{1B} antagonism40% reduction in symptoms

Analytical Characterization

Hydration Analysis

  • TGA: 7.0% mass loss at 100–150°C confirms one water molecule.

  • Karl Fischer Titration: 6.5–7.5% water content .

Structural Elucidation

  • 1^1H NMR (400 MHz, D2_2O): δ 6.8–7.1 (aromatic H), δ 3.7 (OCH3_3), δ 3.4 (CH2_2NH2_2) .

  • X-ray Crystallography: Orthorhombic crystal system (a = 8.2 Å, b = 10.5 Å, c = 12.3 Å).

Comparative Analysis with Structural Analogs

Table 4: Comparison with Analogous Compounds

CompoundBioactivity (IC50_{50})Solubility (mg/mL)
2-(2-Fluorophenoxy)ethanamine5-HT1B_{1B}: 1.2 µM12.5 (Water)
2-(3-Methylphenoxy)ethanamineBeta-1: 0.8 µM8.9 (Ethanol)
2-(2-Methoxyphenoxy)ethanamine5-HT1B_{1B}: 0.9 µM18.2 (Water)

The methoxy group enhances water solubility by 50% compared to fluorine analogs, making it preferable for aqueous formulations .

Industrial and Research Applications

  • Pharmaceutical Intermediate: Key precursor in carvedilol synthesis, a beta-blocker .

  • Organic Synthesis: Building block for Schiff bases and metal complexes.

  • Biochemical Research: Radiolabeled with 14^{14}C for metabolic pathway tracing .

Future Research Directions

  • Clinical Trials: Phase II studies for heart failure and anxiety disorders (2026–2028).

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve bioavailability .

  • Structure-Activity Optimization: Introducing sulfonamide groups to enhance 5-HT affinity .

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